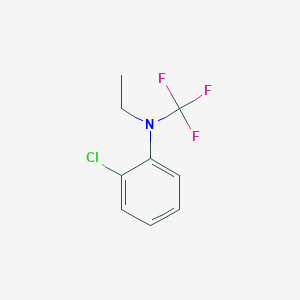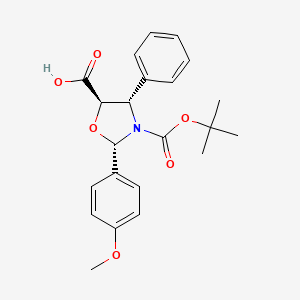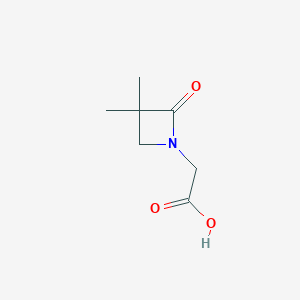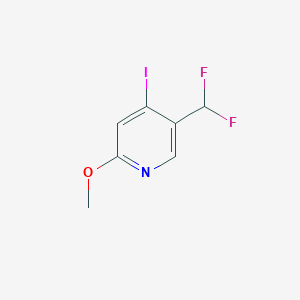
5-(Difluoromethyl)-4-iodo-2-methoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Difluoromethyl)-4-iodo-2-methoxypyridine is a heterocyclic organic compound that features a pyridine ring substituted with difluoromethyl, iodo, and methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of pyridine derivatives using difluoromethylating agents such as TMSCF₂H (trimethylsilyl difluoromethyl) under metal-free conditions . The reaction conditions often involve the use of a base and a solvent like acetonitrile.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-(Difluoromethyl)-4-iodo-2-methoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the difluoromethyl group.
Cross-Coupling Reactions: The iodo group can be involved in cross-coupling reactions with organometallic reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF (dimethylformamide).
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Cross-Coupling Reactions: Palladium or nickel catalysts are often employed in cross-coupling reactions, with conditions tailored to the specific coupling partners.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while cross-coupling reactions can produce complex biaryl compounds.
Aplicaciones Científicas De Investigación
5-(Difluoromethyl)-4-iodo-2-methoxypyridine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors.
Chemical Biology: The compound can be used as a probe to study biological processes involving pyridine derivatives.
Agricultural Chemistry: It can be incorporated into agrochemicals to enhance their efficacy and stability.
Mecanismo De Acción
The mechanism of action of 5-(Difluoromethyl)-4-iodo-2-methoxypyridine involves its interaction with molecular targets through its functional groups. The difluoromethyl group can form hydrogen bonds with biological molecules, while the iodo group can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5-(Difluoromethyl)-2-methoxypyridine: Lacks the iodo group, which affects its reactivity and applications.
4-Iodo-2-methoxypyridine: Lacks the difluoromethyl group, resulting in different electronic properties.
5-(Trifluoromethyl)-4-iodo-2-methoxypyridine: Contains a trifluoromethyl group instead of a difluoromethyl group, leading to different chemical behavior.
Uniqueness
5-(Difluoromethyl)-4-iodo-2-methoxypyridine is unique due to the presence of both difluoromethyl and iodo groups on the pyridine ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific applications in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C7H6F2INO |
|---|---|
Peso molecular |
285.03 g/mol |
Nombre IUPAC |
5-(difluoromethyl)-4-iodo-2-methoxypyridine |
InChI |
InChI=1S/C7H6F2INO/c1-12-6-2-5(10)4(3-11-6)7(8)9/h2-3,7H,1H3 |
Clave InChI |
FLYMADPMMWNRJE-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=C(C(=C1)I)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


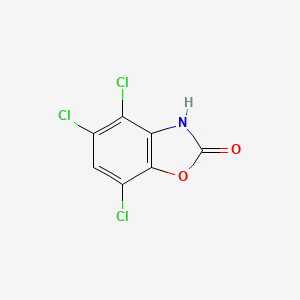
![6,7-Dichloro-1-(2-isopropyl-6-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13973493.png)
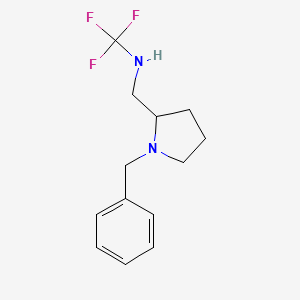

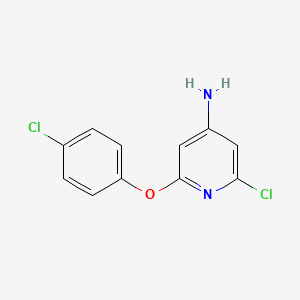
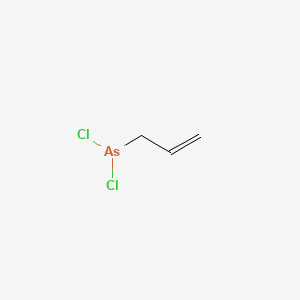
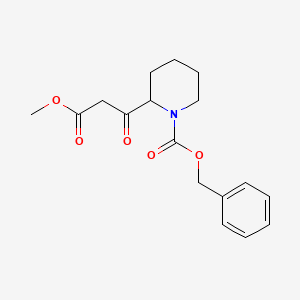
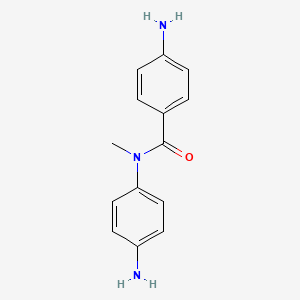
![N-[1-(4-cyanophenyl)cyclopropyl]-2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]thiophene-3-carboxamide](/img/structure/B13973535.png)
